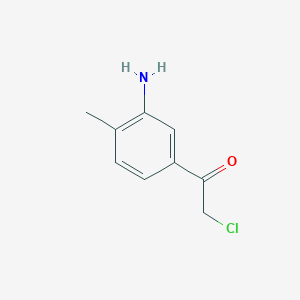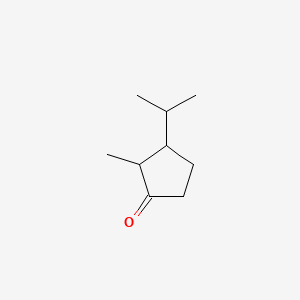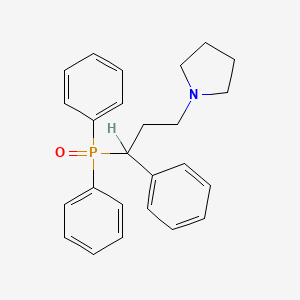
Phosphine oxide, diphenyl((1-phenyl-3-pyrrolidinyl)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine oxide, diphenyl((1-phenyl-3-pyrrolidinyl)propyl)- is a complex organic compound that features a phosphine oxide group bonded to a diphenyl structure, which is further connected to a pyrrolidinyl propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, diphenyl((1-phenyl-3-pyrrolidinyl)propyl)- typically involves the reaction of diphenylphosphine oxide with a suitable pyrrolidinyl propyl precursor. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where diphenylphosphine oxide reacts with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Phosphine oxide, diphenyl((1-phenyl-3-pyrrolidinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl rings or the pyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphine oxides, while reduction will produce the corresponding phosphine .
Aplicaciones Científicas De Investigación
Phosphine oxide, diphenyl((1-phenyl-3-pyrrolidinyl)propyl)- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of phosphine oxide, diphenyl((1-phenyl-3-pyrrolidinyl)propyl)- involves its interaction with specific molecular targets and pathways. The phosphine oxide group can act as a ligand, coordinating with metal centers in catalytic processes. Additionally, its structural features allow it to interact with biological macromolecules, potentially modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphine oxide: A simpler analog with similar reactivity but lacking the pyrrolidinyl propyl group.
Triphenylphosphine oxide: Another related compound with three phenyl groups instead of the pyrrolidinyl propyl group.
Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring, which are widely used in medicinal chemistry.
Uniqueness
Phosphine oxide, diphenyl((1-phenyl-3-pyrrolidinyl)propyl)- is unique due to its combination of a phosphine oxide group with a pyrrolidinyl propyl chain, providing distinct steric and electronic properties that can be leveraged in various chemical and biological applications .
Propiedades
Número CAS |
51713-15-6 |
|---|---|
Fórmula molecular |
C25H28NOP |
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
1-(3-diphenylphosphoryl-3-phenylpropyl)pyrrolidine |
InChI |
InChI=1S/C25H28NOP/c27-28(23-14-6-2-7-15-23,24-16-8-3-9-17-24)25(22-12-4-1-5-13-22)18-21-26-19-10-11-20-26/h1-9,12-17,25H,10-11,18-21H2 |
Clave InChI |
UFKIWJNFTICCEW-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCC(C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



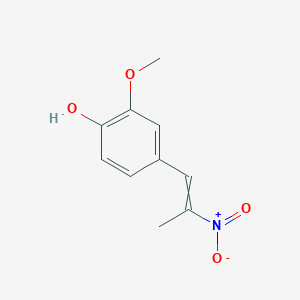
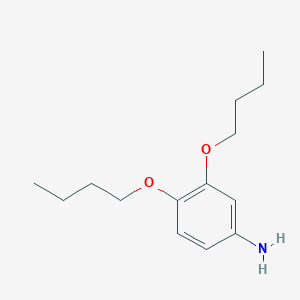
![Benzyl 7-(chloromethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13959644.png)
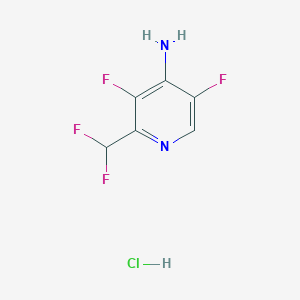
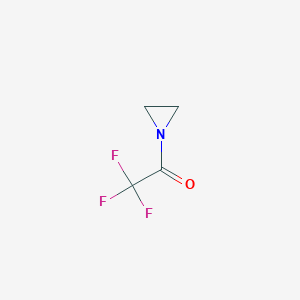
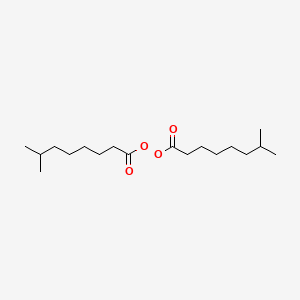
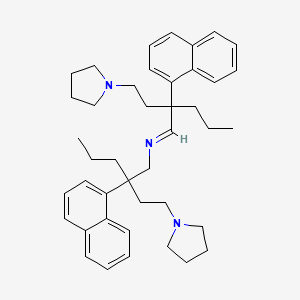

![Tert-butyl 2-amino-2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]acetate](/img/structure/B13959667.png)
